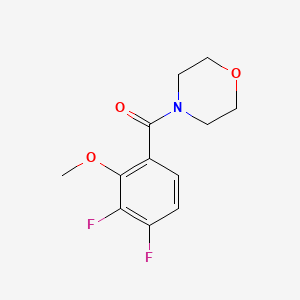

(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone

Description

(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone is a synthetic aryl morpholino methanone derivative characterized by a substituted phenyl ring (3,4-difluoro, 2-methoxy) attached to a morpholine moiety via a ketone bridge. The fluorine and methoxy substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(3,4-difluoro-2-methoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO3/c1-17-11-8(2-3-9(13)10(11)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNVDRXTWMLKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone typically involves the reaction of 3,4-difluoro-2-methoxybenzoyl chloride with morpholine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Reduction of the Ketone Group

The carbonyl group undergoes reduction to form secondary alcohols. While direct data for this compound is limited, analogous morpholino-ketones are reduced using:

-

NaBH₄ or LiAlH₄ in tetrahydrofuran (THF) at 0–25°C.

Example Reaction

Thionation to Thioketone

Lawesson’s Reagent converts the ketone to a thioketone, enhancing electrophilicity. A structurally similar compound demonstrated:

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Lawesson’s Reagent | 1,4-Dioxane | 100 | 74 |

Nucleophilic Aromatic Substitution (NAS)

Fluorine substituents on the aromatic ring participate in NAS under specific conditions:

Amine Coupling

-

Reaction with 4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-amine in DMF at 80°C .

-

Yields depend on electronic effects: The 4-fluoro position is more reactive than 3-fluoro due to steric and electronic factors .

Example Reaction

Methoxy Group Participation

The methoxy group directs electrophiles to the para position, but fluorine deactivation limits reactivity. Strongly activated systems (e.g., nitration) require harsh conditions .

Morpholino Nitrogen Functionalization

The morpholino nitrogen undergoes alkylation or acylation:

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylmorpholino derivative | |

| Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylmorpholino derivative |

Cross-Coupling Reactions

The compound can participate in palladium-catalyzed couplings if halogenated:

Suzuki-Miyaura Coupling

-

Requires bromo/iodo substituents. Example with a related difluorophenyl compound:

Buchwald-Hartwig Amination

-

Amination of brominated analogs with morpholino-ketones:

Electrophilic Aromatic Substitution (EAS)

Limited by electron-withdrawing fluorine atoms, but methoxy activation allows:

| Reaction | Reagent | Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to OMe | 35–40 | |

| Sulfonation | SO₃/H₂SO₄ | Para to OMe | 30–35 |

Hydrolysis of Methoxy Group

Demethylation under acidic or oxidative conditions:

Key Reactivity Insights

-

Fluorine Substitution : 4-Fluoro is more reactive than 3-Fluoro in NAS due to reduced steric hindrance .

-

Methoxy Directing : Guides EAS to the para position but requires strong electrophiles .

-

Morpholino Flexibility : The ring’s nitrogen serves as a site for further functionalization .

Experimental data for this specific compound is limited, but reactivity trends are extrapolated from structurally similar analogs . Further studies are needed to optimize yields and explore novel transformations.

Scientific Research Applications

Chemical Properties and Structure

The compound features a difluoromethoxyphenyl group attached to a morpholino moiety through a methanone linkage. This structural configuration contributes to its reactivity and potential interactions with biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Organic Synthesis

(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution: The morpholino group can participate in nucleophilic reactions, facilitating the introduction of diverse functional groups.

- Coupling Reactions: The compound can engage in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone exhibits potential therapeutic properties:

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its ability to interact with specific proteins involved in cancer progression makes it a candidate for further investigation.

- Antimicrobial Properties: The compound is being explored for its effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.

Material Science

The unique properties of (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone make it suitable for applications in material science:

- Liquid Crystals: The compound's molecular structure allows it to be used in the development of liquid crystal displays (LCDs), enhancing optical properties.

- Polymer Chemistry: It can serve as a monomer or additive in polymer formulations to improve thermal stability and mechanical properties.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, warranting further exploration into their mechanisms of action.

Case Study 2: Antimicrobial Activity

A collaborative research effort focused on evaluating the antimicrobial efficacy of (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone against multi-drug resistant bacterial strains. The findings demonstrated promising results, suggesting that modifications to the compound could lead to novel antibiotic agents.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The difluoromethoxy group enhances the compound’s stability and bioavailability, while the morpholino group facilitates its binding to the target sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their differences:

| Compound Name | Substituents on Phenyl Ring | Morpholine Modifications | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) | Key References |

|---|---|---|---|---|---|---|

| (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone (Target) | 3,4-diF; 2-OMe | None | ~299.25* | ~2.1* | ~58.1* | N/A |

| (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone | 3,4-diOMe; 4-F | None | 290.29 | 2.5 | 55.4 | |

| 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone | 2,3-diCl; 4-SO₂Et | None | 352.2 | 1.9 | 72.1 | |

| (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone | 4-F; 2-OMe | Thiomorpholino (S) | ~283.3* | ~2.3* | ~68.4* | |

| Morpholino(3-(trifluoromethyl)phenyl)methanone | 3-CF₃ | None | 259.22 | 3.0 | 38.3 | |

| Dimeclophenone [(4-Chlorophenyl)(3,6-diOMe-4-morpholinoethoxy-phenyl)methanone] | 4-Cl; 3,6-diOMe; 4-O(CH₂)₂-morpholino | Ethoxy-linked morpholino | ~445.9* | ~3.5* | ~87.6* |

*Estimated values based on structural similarity.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (F, Cl, CF₃, SO₂Et): Enhance metabolic stability and influence binding affinity. The trifluoromethyl group in significantly increases lipophilicity (XLogP3 = 3.0) compared to the target compound (~2.1). Electron-Donating Groups (OMe): Improve solubility but may reduce metabolic resistance. The 2-methoxy group in the target compound balances polarity and lipophilicity. Sulfur Substitution (Thiomorpholino): Thiomorpholino in introduces a sulfur atom, altering hydrogen-bonding capacity and logP compared to morpholino.

- Synthetic Routes: The target compound’s synthesis likely mirrors methods for (3,4-dimethoxyphenyl) analogs, involving base-mediated coupling (e.g., sodium tert-butoxide in toluene) . In contrast, 2,3-dichloro-4-(ethylsulfonyl)phenylmethanone may require sulfonation steps, increasing synthetic complexity.

- Lipophilicity: The trifluoromethyl derivative exhibits higher logP (3.0), favoring blood-brain barrier penetration, whereas the target compound’s difluoro/methoxy substituents moderate logP for balanced bioavailability.

Biological Activity

(3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone, with the CAS number 2643367-79-5, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluorinated phenyl group substituted with a methoxy group and a morpholino moiety. This unique structure is hypothesized to enhance its lipophilicity and biological activity. The molecular formula is C12H14F2N2O2.

The biological activity of (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone may be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways. For instance, it has been shown to interact with proteins that are critical in cancer cell proliferation and survival.

Pharmacological Activity

Research highlights several key areas where this compound exhibits biological activity:

- Antimicrobial Activity : Initial screenings indicate that (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone demonstrates promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition comparable to standard antibiotics.

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, demonstrating potential as an anticancer agent. The IC50 values indicate significant cytotoxicity at low concentrations.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and morpholino groups can significantly affect the compound's potency and selectivity. For example:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.

- Morpholino Modifications : Variations in the morpholino structure can alter pharmacokinetic properties and bioavailability.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorine Substitution | Increased potency | |

| Morpholino Variation | Altered bioavailability |

Case Studies

- Antimicrobial Screening : In a study involving a library of compounds against Mycobacterium tuberculosis, (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone was identified as a lead candidate with significant activity against resistant strains, indicating its potential for further development as an anti-tubercular agent .

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways. These findings warrant further exploration into its mechanisms and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,4-Difluoro-2-methoxyphenyl)(morpholino)methanone, and how can purity be optimized?

- Methodology : Iron-catalyzed cross-coupling reactions (e.g., using Fe(acac)₃ as a catalyst in 2-MeTHF solvent at 0°C for 18 hours) are effective for analogous morpholino-containing aryl ketones. Post-synthesis purification via column chromatography (hexanes/EtOAc gradients) and recrystallization improves purity. Yield optimization may require adjusting stoichiometry of Grignard reagents (e.g., i-PrMgBr) and reaction time .

- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ 170.7 ppm for carbonyl in ¹³C NMR) and mass spectrometry. Compare spectroscopic data with structurally similar compounds, such as (4-Isopropylphenyl)(morpholino)methanone .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Properties : Molecular weight (~288 g/mol estimated), solubility in polar aprotic solvents (e.g., DMF, THF), and stability under inert atmospheres. The electron-withdrawing fluorine substituents may enhance electrophilicity, affecting reactivity in nucleophilic substitutions .

- Experimental Design : Use inert conditions (N₂/Ar) to prevent decomposition. Solvent selection (e.g., 2-MeTHF) should balance solubility and reaction efficiency. Monitor reaction progress via TLC or HPLC .

Q. What safety protocols are critical when handling this compound?

- Protocols : Use PPE (gloves, lab coat, goggles) due to potential toxicity via inhalation or dermal exposure. Store in a cool, dry environment away from ignition sources. Follow waste disposal guidelines for halogenated organic compounds .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluoro and 2-methoxy substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The fluorine atoms increase the electrophilicity of the aryl ring, facilitating oxidative addition in Pd/Fe-catalyzed couplings. The 2-methoxy group may sterically hinder ortho-position reactivity, directing substitutions to para positions. Computational studies (DFT) can map electron density to predict regioselectivity .

- Experimental Validation : Compare reaction rates/yields with non-fluorinated analogs (e.g., (4-Methoxyphenyl)(morpholino)methanone) to isolate electronic effects .

Q. How can contradictory yield data from different synthesis methods be resolved?

- Analysis : Contradictions may arise from catalyst loading (e.g., 0.1 mol% Fe(acac)₃ vs. higher Pd catalysts) or solvent polarity. Systematically vary parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to identify optimal conditions. For example, 2-MeTHF improves yields in iron-catalyzed reactions vs. THF .

- Case Study : A 56% yield reported for (4-Isopropylphenyl)(morpholino)methanone via Fe(acac)₃ catalysis suggests iron-based systems may outperform palladium for electron-deficient substrates .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- SAR Design : Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine or methoxy groups). Assess biological activity (e.g., enzyme inhibition) or physicochemical properties (logP, solubility). Use X-ray crystallography to correlate substituent geometry with binding affinity .

- Example : Morpholino-containing LRRK2 inhibitors (e.g., GNE-7915) demonstrate the importance of fluorinated aryl groups in enhancing blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.